molecular formula C₁₆H₁₃NaO₉S B1154857 rac-Hesperetin 7-O-Sulfate Sodium Salt

rac-Hesperetin 7-O-Sulfate Sodium Salt

Cat. No.: B1154857
M. Wt: 404.32
Attention: For research use only. Not for human or veterinary use.
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Description

rac-Hesperetin 7-O-Sulfate Sodium Salt (CAS 675139-61-4 (free acid)) is a high-purity sulfate metabolite derivative of the citrus flavonoid hesperetin. With a molecular formula of C16H13NaO9S and a molecular weight of 404.32, this compound is supplied as an off-white to pale yellow solid that is slightly soluble in DMSO and methanol. It should be stored in a hygroscopic environment, preferably under inert atmosphere at -20°C. This compound is a critical analytical standard and research tool for investigating the biological activity and pharmacokinetics of hesperetin metabolites. As a major phase-II metabolite, sulfate conjugates like this are key circulating forms in the bloodstream following the consumption of citrus fruits, making them highly relevant for physiological studies. Research indicates that hesperetin sulfate metabolites contribute to the observed cardioprotective effects of citrus consumption. Studies have demonstrated that hesperetin-7-O-sulfate, at physiologically relevant concentrations (1-10 µM), can significantly attenuate TNF-α-induced human aortic endothelial cell (HAEC) migration, an essential process in angiogenesis, and decrease levels of the thrombogenic plasminogen activator inhibitor-1 (PAI-1) . This positions the compound as a valuable probe for researching cardiovascular function and endothelial cell biology. Furthermore, research on related hesperetin metabolites has shown potential in regulating bone metabolism. While studies have identified that the main circulating glucuronide metabolite can enhance osteoblast differentiation by increasing alkaline phosphatase (ALP) activity and inducing mRNA expression of key osteogenic markers like Runx2 and Osterix , sulfate metabolites represent another crucial pathway for understanding the systemic effects of dietary flavonoids. The compound is also useful as an analytical standard in HPLC and LC-MS methods for quantifying metabolite presence in biological samples, aiding in ADME (Absorption, Distribution, Metabolism, and Excretion) studies. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are advised to consult the material safety data sheet (MSDS) prior to use.

Properties

Molecular Formula

C₁₆H₁₃NaO₉S

Molecular Weight

404.32

Synonyms

(2S)-2,3-Dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-(sulfooxy)-4H-1-benzo_x000B_pyran-4-one Sodium Salt

Origin of Product

United States

Synthesis and Chemical Modifications of Rac Hesperetin 7 O Sulfate Sodium Salt

Advanced Synthetic Routes for Hesperetin (B1673127) Sulfate (B86663) Conjugation

The addition of a sulfate group to hesperetin is a key metabolic conversion that also presents a synthetic challenge. researchgate.net Advanced synthetic routes are being developed to achieve regioselective sulfation.

Chemo-enzymatic synthesis has emerged as a powerful alternative to purely chemical methods for producing sulfated compounds like heparan sulfate, and similar principles can be applied to flavonoids. nih.govrsc.org This approach utilizes recombinant biosynthetic enzymes, offering high efficiency and specificity. nih.govrsc.org For the synthesis of sulfated flavonoids, this could involve using sulfotransferases (SULTs) that catalyze the transfer of a sulfonate group to a specific hydroxyl position on the hesperetin molecule. nih.gov The process often requires a specific sequence of enzymatic modifications to achieve the desired structure. nih.gov While direct chemo-enzymatic synthesis of hesperetin 7-O-sulfate is an area of active research, the synthesis of related glycosylated derivatives has been successfully demonstrated. For instance, the regioselective α-glucosylation of hesperetin has been achieved using cyclodextrin (B1172386) glucanotransferase (CGTase). nih.gov

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired sulfated product. Key parameters that are often adjusted include the choice of solvent, temperature, pH, and the concentrations of the substrate and reagents. nih.govmdpi.com In the context of enzymatic reactions, the nature and percentage of cosolvents can significantly impact the reaction outcome. mdpi.com For example, in the enzymatic glucosylation of hesperetin, the use of bis(2-methoxyethyl) ether as a cosolvent was found to yield the highest production levels of the monoglucoside. mdpi.com Similar optimization strategies would be essential for developing an efficient synthesis of hesperetin 7-O-sulfate, whether through chemical or enzymatic means. This includes the careful selection of the sulfating agent and reaction conditions to favor sulfation at the 7-hydroxyl group over other available hydroxyl groups on the hesperetin molecule.

Enantiomeric Synthesis and Stereochemical Resolution of rac-Hesperetin 7-O-Sulfate

Hesperetin possesses a chiral center at the C2 position of the C-ring, meaning it can exist as both (S)- and (R)-enantiomers. nih.gov In nature, the (S)-enantiomer is predominant. nih.gov The racemic mixture, rac-Hesperetin, contains equal amounts of both enantiomers. The synthesis and study of the individual enantiomers of hesperetin and its derivatives are important for understanding their stereoselective metabolism, transport, and biological activity. nih.gov

A chiral HPLC method has been developed for the separation of (S)- and (R)-hesperetin on both analytical and semi-preparative scales. nih.gov Studies using in vitro models with human small intestinal fractions have shown some differences in the metabolism and transport of the individual enantiomers, although these differences were found to be relatively small. nih.gov This suggests that for certain biological endpoints, experiments performed with the racemic mixture may adequately represent the behavior of the naturally occurring (S)-enantiomer. nih.gov

Derivatization Strategies for Research Applications

Chemical derivatization of rac-Hesperetin 7-O-Sulfate is a valuable tool for various research applications, including metabolic tracing and the development of molecular probes.

Stable isotope labeling is a powerful technique used to trace the metabolic fate of compounds in vivo and for quantification by mass spectrometry. nih.govnih.gov For hesperetin, a deuterated version, rac-Hesperetin-d3, is available for use as an internal standard in GC- or LC-MS analysis. caymanchem.com This labeled compound has a molecular weight of 305.3 and a purity of ≥99% deuterated forms (d1-d3). caymanchem.com The deuterium (B1214612) atoms are typically introduced at the methoxy (B1213986) group on the B-ring. caymanchem.com The use of such stable isotope-labeled standards allows for accurate quantification of hesperetin and its metabolites in biological samples. caymanchem.com

Table 1: Properties of rac-Hesperetin-d3

PropertyValue
Formal Name 5,7-dihydroxy-2-(3-hydroxy-4-(methoxy-d3)phenyl)chroman-4-one
CAS Number 1346605-26-2
Molecular Formula C₁₆H₁₁D₃O₆
Formula Weight 305.3
Purity ≥99% deuterated forms (d1-d3)
Synonyms (±)-3',5,7-Trihydroxy-4'-methoxyflavanone-d₃
Data sourced from Cayman Chemical caymanchem.com

The conjugation of hesperetin and its derivatives to other molecules can be used to create affinity-based probes for studying their interactions with biological targets. For instance, hesperetin has been modified to create Schiff base derivatives, which can then form metal complexes. nih.gov These modifications can alter the biological and pharmacological properties of the parent compound. nih.gov Another approach involves the synthesis of 7-O-amide hesperetin derivatives to explore their anti-inflammatory activity. nih.gov Such derivatization strategies, which often involve reactions at the hydroxyl groups, could be adapted to create affinity probes from rac-Hesperetin 7-O-Sulfate for use in biochemical and pharmacological research.

Sophisticated Analytical Methodologies for Rac Hesperetin 7 O Sulfate Sodium Salt

State-of-the-Art Chromatographic and Spectroscopic Techniques for Characterization and Quantification

Modern analytical chemistry offers a suite of powerful tools for the detailed analysis of flavonoid metabolites like rac-Hesperetin 7-O-Sulfate Sodium Salt. These techniques provide the necessary sensitivity and selectivity to identify and quantify the compound in complex biological matrices.

Mass Spectrometry Applications (e.g., LC-MS, UHPLC-Orbitrap-HESI-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone for the analysis of hesperetin (B1673127) and its metabolites. rsc.org This powerful combination allows for both the separation of compounds in a mixture and their subsequent identification based on their mass-to-charge ratio. For instance, a sensitive LC-MS/MS method was developed for the simultaneous quantification of hesperidin (B1673128) and its aglycone, hesperetin, in rat plasma. This method utilized a polarity-switching mode to acquire positive ion electrospray data for hesperidin and negative ionization data for hesperetin. rsc.org The analytes were monitored in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. rsc.org

Further advancements in this area include the use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry, such as the Orbitrap mass analyzer with a Heated Electrospray Ionization (HESI) source (UHPLC-Orbitrap-HESI-MS). This technology offers exceptional mass accuracy and resolving power, enabling the confident identification and structural elucidation of metabolites. mdpi.com UHPLC-HESI-OT-MS/MS has been effectively used for the comprehensive profiling of phenolic compounds, including flavonoids, in various natural extracts. nih.gov The high resolution and accurate mass analysis provided by the Orbitrap detector are instrumental in determining the molecular formula of the compounds. mdpi.comnih.gov The electrospray ionization is often operated in negative mode for phenolic compounds, as they readily lose a proton to form diagnostic parent ions and fragments. nih.gov

Table 1: Mass Spectrometry Parameters for Hesperetin Metabolite Analysis
ParameterLC-MS/MS (Hesperidin & Hesperetin) rsc.orgUHPLC-Orbitrap-HESI-MS (Flavonoids) mdpi.comnih.gov
Ionization ModePolarity-switching (Positive for Hesperidin, Negative for Hesperetin)Negative Electrospray Ionization (ESI)
MS AnalyzerTandem Mass Spectrometry (MS/MS)Orbitrap High-Resolution Mass Spectrometry
Scan ModeMultiple Reaction Monitoring (MRM)Full Scan and MS/MS
Key AdvantageHigh sensitivity and selectivity for targeted quantificationHigh mass accuracy and resolution for structural elucidation and profiling

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used and robust method for the quantification of hesperetin and its derivatives. ijpsonline.comglobalresearchonline.net This technique allows for the separation of analytes on a stationary phase, typically a C18 column, followed by their detection across a range of UV-Vis wavelengths. ijpsonline.comsmujo.id The DAD provides spectral information, which aids in peak identification and purity assessment.

Several validated HPLC-DAD methods have been developed for the determination of hesperidin and hesperetin in various matrices, including citrus fruit peels and juices, as well as in pharmaceutical formulations. ijpsonline.comglobalresearchonline.netsmujo.id These methods often employ a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and acidified water. ijpsonline.comglobalresearchonline.net The detection wavelength for hesperetin and its glycosides is typically set around 280-288 nm. ijpsonline.comglobalresearchonline.net The validation of these methods generally includes assessments of linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). globalresearchonline.net

Table 2: Typical HPLC-DAD Parameters for Hesperetin Analysis
ParameterMethod 1 ijpsonline.comMethod 2 globalresearchonline.net
Stationary PhaseC18 ODS columnC18 column
Mobile PhaseAcetonitrile and acidified water (50:50, v/v)Methanol and water with 0.1% o-phosphoric acid (50:50, v/v)
Detection Wavelength288 nm280 nm
Flow Rate1.20 ml/min1.0 ml/min
Retention Time of Hesperetin6.0 minNot specified for hesperetin

Development and Validation of Sample Preparation and Extraction Methods

The accuracy of any analytical method is highly dependent on the efficiency and cleanliness of the sample preparation and extraction process. The goal is to isolate the analyte of interest from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Salting-Out Assisted Liquid-Liquid Extraction (SALLE) and Variants

Salting-Out Assisted Liquid-Liquid Extraction (SALLE) is a sample preparation technique that has gained interest for its simplicity, speed, and efficiency. nih.gov It involves the addition of a salt to a homogenous mixture of a water-miscible organic solvent (like acetonitrile) and an aqueous sample. The salt increases the polarity of the aqueous phase, forcing the separation of the organic solvent and partitioning the analytes into the organic layer. researchgate.netresearchgate.net

SALLE is particularly advantageous in bioanalysis as it can extract a wide range of compounds, including hydrophilic metabolites. nih.gov This method provides cleaner extracts compared to simple protein precipitation and is more cost-effective and environmentally friendly than traditional liquid-liquid extraction and solid-phase extraction. nih.govresearchgate.net The key parameters that influence the efficiency of SALLE include the choice of salt, the amount of salt, the type of organic solvent, and the pH of the sample. science.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used and versatile technique for sample clean-up and concentration. rsc.org It involves passing a liquid sample through a solid sorbent material, which retains the analyte of interest. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent.

For the analysis of hesperetin and its metabolites in biological fluids like urine, SPE with C18 cartridges has been successfully employed. nih.gov In a validated HPLC method, urine samples were first treated with β-glucuronidase/sulfatase to hydrolyze the conjugated metabolites back to the aglycone form, hesperetin. Following this enzymatic hydrolysis, the samples were subjected to SPE on C18 cartridges to isolate the hesperetin. nih.gov This method demonstrated good recovery and precision, making it suitable for pharmacokinetic studies. nih.gov

Role as a Certified Reference Standard in Pharmaceutical and Biochemical Analysis

This compound, as a well-characterized chemical entity, plays a vital role as a certified reference standard in analytical chemistry. veeprho.comaxios-research.com Reference standards are highly purified compounds used as a benchmark for the identification and quantification of a substance.

The use of a certified reference standard is essential for:

Analytical Method Development and Validation: It is used to establish the performance characteristics of an analytical method, including accuracy, precision, linearity, and specificity. veeprho.com

Quality Control (QC): In pharmaceutical manufacturing, it is used to ensure the identity, purity, and strength of the final product. veeprho.com

Traceability: It allows for the traceability of analytical results to a recognized standard, which is crucial for regulatory compliance with bodies like the USP, EMA, and JP. veeprho.com

The availability of a highly characterized Hesperetin 7-O-Sulfate reference material, often accompanied by a detailed Structure Elucidation Report (SER), ensures its reliability and precision for these critical applications in both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). veeprho.com

Investigation of Metabolism and Biotransformation Pathways of Rac Hesperetin 7 O Sulfate Sodium Salt

Identification and Elucidation of Metabolic Fates and Intermediates

Upon administration, rac-Hesperetin 7-O-Sulfate Sodium Salt is subject to metabolic processes that can alter its structure and determine its biological fate. The primary metabolic pathway for such a pre-sulfated compound likely involves desulfation, followed by further conjugation of the released hesperetin (B1673127) aglycone.

The initial step in the metabolism of hesperetin 7-O-sulfate is likely its hydrolysis by sulfatase enzymes, particularly those present in the gut microbiota, which cleave the sulfate (B86663) group to release the aglycone, hesperetin. nih.gov Once hesperetin is released, it undergoes extensive Phase II metabolism. nih.gov Studies have demonstrated that hesperetin is conjugated at its available hydroxyl groups, primarily at the 7 and 3' positions. nih.gov

Following the oral administration of hesperetin or its glycosides like hesperidin (B1673128), a variety of metabolites have been identified in plasma and urine. These intermediates provide a roadmap to the metabolic fate of the parent compound. In a study involving human volunteers who consumed orange juice, six urinary metabolites of hesperetin were detected. researchgate.net Structural elucidation confirmed the identities of several of these metabolites. researchgate.net

Key identified metabolites of hesperetin include:

Hesperetin 7-O-glucuronide researchgate.netwur.nl

Hesperetin 3'-O-glucuronide nih.govresearchgate.net

Hesperetin 3'-O-sulfate nih.govnih.gov

Hesperetin 7-O-sulfate wur.nlrsc.org

Hesperetin-5,7-O-diglucuronide researchgate.net

Hesperetin-3',7-O-diglucuronide researchgate.net

A mixed conjugate, hesperetin-sulphate-glucuronide researchgate.net

In vitro studies using Caco-2 cell monolayers, which simulate the intestinal barrier, showed that apically applied hesperetin was metabolized into hesperetin 7-O-glucuronide and hesperetin 7-O-sulfate. wur.nl Furthermore, microbial transformation studies have shown that certain fungi can produce hesperetin 7-sulfate from hesperetin. usda.gov The formation of these glucuronide and sulfate conjugates represents the major metabolic pathway for hesperetin. nih.gov

Table 1: Identified Metabolites of Hesperetin

MetabolitePosition of ConjugationType of ConjugateSource of Identification
Hesperetin 7-O-glucuronide7-OGlucuronideHuman Urine researchgate.net, Caco-2 Cells wur.nl
Hesperetin 3'-O-glucuronide3'-OGlucuronideHuman Urine researchgate.net, In vitro enzyme assays nih.gov
Hesperetin 7-O-sulfate7-OSulfateCaco-2 Cells wur.nl, Microbial Transformation usda.gov
Hesperetin 3'-O-sulfate3'-OSulfateHuman Jejunum Perfusate nih.gov
Hesperetin-sulphate-glucuronideNot fully specifiedMixed Sulfate and GlucuronideHuman Urine researchgate.net
Hesperetin-5,7-O-diglucuronide5,7-ODiglucuronideHuman Urine researchgate.net
Hesperetin-3',7-O-diglucuronide3',7-ODiglucuronideHuman Urine researchgate.net

Enzymatic Systems Involved in Sulfation and Desulfation Processes (e.g., SULTs, sulfatases)

The conjugation of hesperetin with sulfate is catalyzed by a superfamily of Phase II enzymes known as sulfotransferases (SULTs). nih.gov These cytosolic enzymes transfer a sulfonate group from the coenzyme 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of flavonoids. nih.gov

Research has identified specific SULT isoforms responsible for the sulfation of hesperetin with regioselectivity:

SULT1C4 has been shown to preferably and most efficiently catalyze the formation of hesperetin 7-O-sulfate. nih.gov

SULT1A1 and SULT1A2 preferably and most efficiently catalyze the formation of hesperetin 3'-O-sulfate. nih.gov

SULT1A3 and SULT1B1 are also likely to play a role in the sulfo-conjugation of hesperetin in vivo, based on their expression levels in tissues like the intestine and liver. nih.gov

Conversely, the process of desulfation is carried out by sulfatase enzymes. These enzymes are crucial for the hydrolysis of sulfate conjugates. nih.gov In the context of dietary flavonoids, sulfatases produced by the gut microbiota are particularly important. nih.gov They can hydrolyze flavonoid sulfates that are excreted into the intestinal lumen, releasing the aglycone, which can then be reabsorbed or further metabolized by microbial action. nih.gov The specific mammalian or microbial sulfatases responsible for hesperetin 7-O-sulfate hydrolysis are an area of ongoing investigation.

Influence of Gut Microbiota on the Biotransformation of Sulfate Flavonoids

The gut microbiota plays a pivotal role in the metabolism and bioavailability of flavonoids and their conjugates. nih.gov For many flavonoid glycosides, such as hesperidin (hesperetin-7-O-rutinoside), microbial enzymes are essential for the initial hydrolysis to the aglycone (hesperetin), which is a prerequisite for absorption. nih.govwikipedia.org

In the case of flavonoid sulfates like rac-Hesperetin 7-O-Sulfate, the gut microbiota exerts its influence primarily through deconjugation. nih.gov Sulfate conjugates can be transported from enterocytes back into the intestinal lumen or be excreted into the gut via bile. nih.gov Here, microbial sulfatases can cleave the sulfate bond, liberating the hesperetin aglycone. nih.gov This process is significant because it can:

Enable the reabsorption of the flavonoid aglycone, potentially leading to enterohepatic circulation and prolonging its presence in the body.

Expose the aglycone to further microbial metabolism in the colon, leading to the formation of smaller phenolic acid catabolites.

Interestingly, microbes are not only involved in deconjugation but can also perform conjugation. A study using the fungal culture Mucor ramannianus demonstrated its ability to transform hesperetin into several metabolites, including hesperetin 7-sulfate, indicating that microbes can mimic mammalian metabolism. usda.gov Furthermore, long-term administration of hesperetin-7-O-glucoside has been shown to significantly modulate the diversity of gut microbiota in mice, suggesting a reciprocal relationship where flavonoid conjugates can influence the composition and metabolic activity of the gut microbial community. nih.gov

Comparative Metabolic Profiling of Hesperetin and its Conjugates (e.g., glucuronides, sulfates)

The metabolic profile of hesperetin is complex and varies depending on the initial form in which it is ingested (aglycone vs. glycoside). The two main glycosides found in citrus fruits are hesperidin (hesperetin-7-O-rutinoside) and hesperetin-7-O-glucoside. nih.govwikipedia.org

Studies comparing the metabolism of these forms reveal significant differences in absorption and biotransformation:

Hesperetin Aglycone : When administered directly, hesperetin is rapidly absorbed and undergoes extensive first-pass metabolism to form glucuronides and sulfates. nih.govnih.gov A study in rats identified 17 distinct metabolites following oral administration of hesperetin. nih.gov

Hesperetin-7-O-glucoside (Hes-7-G) : This monoglucoside is rapidly hydrolyzed by brush border enzymes in the small intestine, releasing hesperetin for absorption and subsequent conjugation. nih.gov This efficient hydrolysis contributes to its relatively high bioavailability. nih.govnih.gov

Hesperetin-7-O-rutinoside (Hesperidin) : In contrast, hesperidin is poorly hydrolyzed by mammalian enzymes in the small intestine. nih.gov Its metabolism is largely dependent on the enzymatic activity of the colonic microbiota, which cleaves the rutinose moiety to release hesperetin. nih.gov This delayed hydrolysis results in a different pharmacokinetic profile and a greater number of metabolites (52 identified in rats), many of which are products of microbial catabolism. nih.gov

The primary circulating forms of hesperetin, regardless of the initial source, are its phase II conjugates. rsc.org Human studies have confirmed that hesperetin-3'-O-glucuronide and hesperetin-7-O-glucuronide are major metabolites found in vivo. nih.gov However, sulfate conjugates, such as hesperetin-3'-O-sulfate and hesperetin-7-O-sulfate, are also significant metabolites. nih.govrsc.org A portion of absorbed hesperetin is effluxed from intestinal cells back into the lumen, primarily as hesperetin-3'-O-sulfate. nih.gov

Table 2: Comparative Metabolite Generation from Hesperetin Precursors

Precursor CompoundPrimary Site of HydrolysisKey Hydrolytic EnzymesMajor Circulating MetabolitesReference
Hesperetin (Aglycone)N/A (already aglycone)N/AHesperetin glucuronides, Hesperetin sulfates nih.gov, nih.gov
Hesperetin-7-O-glucosideSmall IntestineLactase-phlorizin hydrolase (Brush border)Hesperetin glucuronides, Hesperetin sulfates nih.gov
Hesperidin (Hesperetin-7-O-rutinoside)ColonMicrobial α-rhamnosidase, β-glucosidaseHesperetin glucuronides, Hesperetin sulfates, Phenolic acids nih.gov, nih.gov

Preclinical in Vitro and in Vivo Research Applications of Rac Hesperetin 7 O Sulfate Sodium Salt

Utilization in Mechanistic Biological Assays and High-Throughput Screening

rac-Hesperetin 7-O-Sulfate Sodium Salt, a key metabolite of hesperetin (B1673127), is a compound of interest in preclinical research, particularly in assays designed to elucidate specific biological mechanisms. While its parent compound, hesperetin, is often included in various compound libraries for high-throughput screening, such as natural product and immunology/inflammation libraries, the direct application of the 7-O-sulfate sodium salt is more specialized. medchemexpress.com Its utility is demonstrated in targeted mechanistic assays that explore cellular processes involved in cardiovascular health and disease.

Application in Non-Human Organismal and Cellular Models of Disease (e.g., inflammation models, oxidative stress models)

Broader studies on hesperetin metabolites, including sulfates, have utilized ex vivo approaches with serum from hesperetin-administered rats to investigate their effects on inflammation and oxidative stress in macrophage cell lines (RAW 264.7). researchgate.net This metabolite-rich serum, containing various hesperetin glucuronides and sulfates, effectively inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages. researchgate.net The inhibition was linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression. researchgate.net These findings suggest that sulfate (B86663) metabolites, as a class, contribute significantly to the anti-inflammatory effects observed in vivo by targeting key inflammatory pathways like NF-κB activation. researchgate.net

In models of oxidative stress, hesperetin itself has been shown to protect against hydrogen peroxide-induced damage in PC12 cells, a cell line used in neuroscience research. nih.gov Studies on the collective metabolites in rat serum have also demonstrated potent antioxidant activity, superior to that of the parent hesperetin, in various chemical assays measuring superoxide (B77818) anion scavenging and reducing power. researchgate.net These activities are crucial for mitigating the cellular damage that contributes to chronic diseases.

Comparative Preclinical Pharmacological Studies with Other Hesperetin Derivatives and Flavonoids

Comparative studies are essential to understand the structure-activity relationships and pharmacological nuances of hesperetin and its various derivatives. The biological activity of this compound has been evaluated in comparison to its parent aglycone, hesperetin, and other related metabolites and flavonoids.

When compared to its parent glycoside, hesperidin (B1673128), and its aglycone, hesperetin, hesperetin metabolites (collectively as sulfates and glucuronides) from rat serum showed more potent antioxidant and anti-inflammatory activity in an ex vivo model. researchgate.net The metabolites exhibited higher antioxidant effects in scavenging superoxide anions and reducing power than hesperidin or hesperetin. researchgate.net Furthermore, these metabolites more significantly inhibited the production of inflammatory mediators NO and PGE2 in macrophages. researchgate.net

The position and type of conjugation on the hesperetin molecule are critical for its activity. For example, a comparative study on protein tyrosine phosphatase 1B (PTP1B) inhibition showed that hesperetin 7-O-glucoside was inactive, whereas hesperetin 5-O-glucoside was a potent inhibitor. mdpi.com This highlights that the 7-position conjugation can lead to different pharmacological outcomes compared to other positions. In contrast, in anti-inflammatory assays using RAW 264.7 macrophages, hesperetin (the aglycone) was generally more effective at reducing inflammatory mediators at low concentrations than its glycoside derivatives, hesperidin and hesperidin glucoside. nih.govresearchgate.net However, the highly soluble hesperidin glucoside also showed effectiveness at higher concentrations. nih.govresearchgate.net

These comparative data underscore the importance of metabolic transformation on the biological activity of flavonoids. The sulfation of hesperetin at the 7-position yields a metabolite with distinct and potent activities, particularly in modulating endothelial cell function relevant to vascular inflammation.

Interactive Data Table: Comparative Effects of Hesperetin Derivatives on Inflammatory Markers

CompoundCell ModelInflammatory StimulusEffect on NO ProductionEffect on PGE2 ProductionEffect on Cytokine ProductionCitation
HesperetinRAW 264.7LPSInhibitionInhibitionInhibition (TNF-α, IL-6) nih.govresearchgate.net
HesperidinRAW 264.7LPSLess Inhibition than HesperetinLess Inhibition than HesperetinLess Inhibition than Hesperetin nih.govresearchgate.net
Hesperidin GlucosideRAW 264.7LPSLess Inhibition than HesperetinLess Inhibition than HesperetinLess Inhibition than Hesperetin nih.govresearchgate.net
Hesperetin Metabolites (Sulfates/Glucuronides)RAW 264.7LPSSignificant InhibitionSignificant InhibitionNot specified researchgate.net
Hesperetin 7-O-SulfateHAECTNF-αNot specifiedNot specifiedNo effect on IL-6, IL-8 researchgate.net

Future Directions and Emerging Research Avenues for Rac Hesperetin 7 O Sulfate Sodium Salt

Development of Advanced Research Models for Complex Biological Systems

To fully elucidate the biological significance of rac-Hesperetin 7-O-Sulfate Sodium Salt, researchers are moving beyond simple cell cultures to more complex and physiologically relevant models. These advanced systems are critical for understanding its absorption, metabolism, and systemic effects.

One of the most established in vitro models is the Caco-2 cell line, which mimics the human intestinal epithelium. researchgate.net When grown on permeable membranes, Caco-2 cells form a monolayer that allows for the study of both metabolism and transport. researchgate.net Research using this model has shown that the parent compound, hesperetin (B1673127), is converted into metabolites including hesperetin-7-O-sulfate and subsequently transported, providing a valuable system for investigating intestinal bioavailability and the role of efflux transporters like ATP-binding cassette (ABC) transporters. researchgate.net

In vivo, rodent models remain indispensable. Rats fed obesogenic diets, for instance, provide a robust model of human metabolic syndrome, enabling comprehensive studies on how hesperetin and its subsequent metabolites impact a range of metabolic parameters. nih.gov Furthermore, microbial transformation using fungal cultures such as Mucor ramannianus has emerged as a novel approach to mimic mammalian metabolism. usda.gov This method can generate significant quantities of metabolites like hesperetin 7-sulfate, making them available for detailed biological activity screening and structural analysis. usda.gov

Table 1: Advanced Research Models for Studying Hesperetin Metabolites

Model Type Specific Model Application Area Key Findings Related to Hesperetin/Metabolites
In Vitro Caco-2 Cell Monolayer Intestinal Absorption & Metabolism Models metabolism of hesperetin to its sulfate (B86663) and glucuronide conjugates and their subsequent transport across the intestinal barrier. researchgate.net
In Vitro Human Aortic Endothelial Cells (HAEC) Cardiovascular Function Used to study the effects of hesperetin 7-O-sulfate on endothelial cell migration and inflammatory pathways relevant to atherosclerosis. researchgate.net
In Vivo Obesogenic Diet-Fed Rats Metabolic Syndrome Investigates the systemic effects of hesperidin (B1673128) (precursor) supplementation on metabolic health, with metabolites being the active agents. nih.gov

| Ex Vivo | Microbial Transformation (M. ramannianus) | Metabolite Production | Mimics mammalian metabolism to produce hesperetin 7-sulfate, enabling its isolation for further biological studies. usda.gov |

Exploration of Novel Biological Activities and Mechanistic Insights

Interestingly, the biological activity of sulfated flavonoids can differ from their parent aglycones. For example, one study reported that while hesperetin itself exerted antiproliferative and estrogenic/antiestrogenic activities in breast cancer cells, its sulfate conjugates did not show these effects, highlighting that sulfation can modify the biological action of a compound. nih.gov This underscores the importance of studying the metabolite directly rather than extrapolating from data on the parent compound.

The potential for enhanced bioactivity through metabolism is also an active area of research. Microbial transformation studies have yielded metabolites like 8-hydroxyhesperetin and eriodictyol (B191197) alongside hesperetin 7-sulfate, with these other metabolites exhibiting even stronger antioxidant properties than the original hesperetin molecule. usda.gov

Table 2: Investigated Biological Activities of Hesperetin 7-O-Sulfate

Biological Activity Model System Mechanistic Insight Reference
Inhibition of Cell Migration Human Aortic Endothelial Cells (HAEC) Attenuated TNF-α-induced migration, suggesting anti-angiogenic and anti-atherosclerotic potential. researchgate.net
Modulation of Thrombogenic Factors Human Aortic Endothelial Cells (HAEC) Significantly decreased levels of plasminogen activator inhibitor-1 (PAI-1). researchgate.net

Integration with Omics Technologies (e.g., Metabolomics, Proteomics)

The integration of "omics" technologies is revolutionizing the study of flavonoid metabolites, providing a holistic view of their interactions within biological systems. These high-throughput methods are essential for discovering novel functions and understanding the mechanisms of action for compounds like this compound.

Metabolomics , the large-scale study of small molecules, has been instrumental in this field. Advanced analytical techniques such as Ultra-High-Performance Liquid Chromatography combined with Orbitrap Mass Spectrometry (UHPLC-LTQ-Orbitrap MSn) are used to comprehensively identify and quantify hesperetin metabolites, including its sulfated forms, in biological samples from animal studies. nih.gov This technology allows for a detailed comparison of the metabolic fates of hesperidin and hesperetin. nih.gov Untargeted metabolomics has been successfully applied in rat models of metabolic syndrome to show that hesperidin supplementation leads to broad improvements in the lipidomic profile and reduces metabolites linked to inflammation and oxidative stress. nih.gov Furthermore, combining metabolomics with 16S rRNA gene sequencing creates powerful multi-omics platforms that can link the metabolic effects of hesperetin to changes in the gut microbiota and their influence on host metabolism, such as bile acid synthesis. acs.org

Proteomics , the study of the entire protein complement of a cell or organism, offers another layer of insight. While direct proteomic studies on rac-Hesperetin 7-O-Sulfate are emerging, related research shows the potential of this approach. For instance, proteomic analyses in plants have demonstrated that flavonoids can protect against environmental stressors by modulating the expression of a wide array of proteins involved in metabolism, energy production, and defense. unl.edu This methodology could be powerfully applied to human cell models to map the changes in protein expression that occur in response to treatment with rac-Hesperetin 7-O-Sulfate, thereby identifying its molecular targets and affected pathways.

Strategic Importance in Drug Discovery and Development Pipelines (pre-clinical phases, analytical tools)

The compound serves as an indispensable analytical reference standard . axios-research.com Its availability allows for the development and validation of analytical methods to accurately quantify its presence in blood, urine, and tissues during preclinical and clinical studies. This is crucial for establishing a clear link between the consumption of hesperetin or its precursors and the circulating levels of the active metabolite.

Furthermore, isotopically labeled versions, such as This compound-d3 , are vital tools used as internal standards in mass spectrometry-based analyses. lgcstandards.comclearsynth.com This ensures high accuracy and precision in pharmacokinetic studies, which measure the absorption, distribution, metabolism, and excretion (ADME) of a compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.